1-(3-(Phenylethynyl)phenyl)ethanone
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Overview
Description
1-(3-(Phenylethynyl)phenyl)ethanone is a chemical compound that has garnered significant interest in various fields of research. This compound is known for its unique structure, which includes a phenylethynyl group attached to a phenyl ring, further connected to an ethanone group. This structural arrangement imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3-(Phenylethynyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of phenylacetylene with a suitable electrophile, such as phenyl iodide, in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
1-(3-(Phenylethynyl)phenyl)ethanone undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(3-(Phenylethynyl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used as a probe to study biological processes at the molecular level. Its interactions with biomolecules can provide insights into enzyme mechanisms and cellular functions.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may exhibit pharmacological activities that could be harnessed for drug development.
Industry: In industrial settings, this compound can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Phenylethynyl)phenyl)ethanone exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues, while the ethanone group may form hydrogen bonds with polar residues.
Comparison with Similar Compounds
1-(3-(Phenylethynyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Phenylethynyl)phenyl)ethanone: This compound has a similar structure but with the phenylethynyl group attached to the para position of the phenyl ring. This positional difference can lead to variations in chemical reactivity and biological activity.
1-(3-(Phenylethynyl)phenyl)propanone: This compound has an additional methylene group in the ethanone chain, which can influence its physical and chemical properties.
Properties
IUPAC Name |
1-[3-(2-phenylethynyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCSSCZFGGIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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